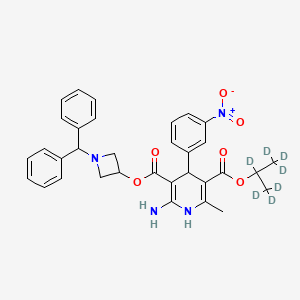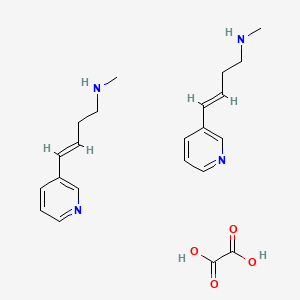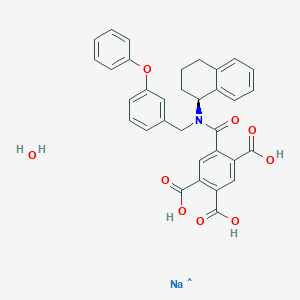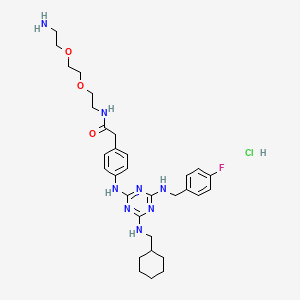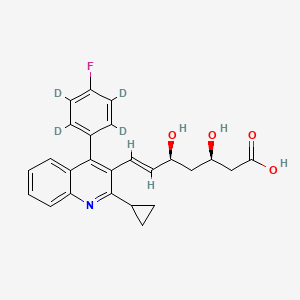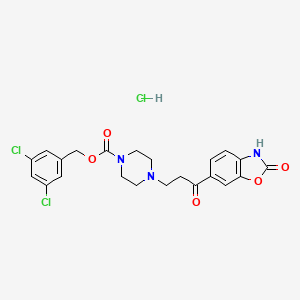
CWP232291
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. This compound is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Wissenschaftliche Forschungsanwendungen
Hematologic Malignancies
CWP232291 has shown promising results in hematologic malignancies. Kim et al. (2011) demonstrated its potent cytotoxic effects on primary tumor cells from patients with acute myeloid leukemia (AML) and B-cell neoplasms, including B-cell non-Hodgkin lymphoma (B-NHL) and multiple myeloma (MM) (Kim et al., 2011). Additionally, a Phase 1 study by Lee et al. (2020) on relapsed or refractory AML and myelodysplastic syndrome showed the potential of this compound as a therapeutic agent (Lee et al., 2020).
Gastrointestinal Cancers
This compound was evaluated for its preclinical efficacy in gastrointestinal cancers using xenograft and genetically-engineered mouse models. Park et al. (2017) found that this compound exhibited significant activity in human gastric cancer xenografts, particularly in cell lines with mutations in the β-catenin signaling pathway (Park et al., 2017).
Prostate Cancer
In the context of castration-resistant prostate cancer (CRPC), this compound was found to induce endoplasmic reticulum stress, leading to apoptotic cell death. Pak et al. (2019) observed its potent antitumor activity in vitro, ex vivo, and in vivo, suggesting a novel strategy against CRPC (Pak et al., 2019).
Ovarian Cancer
Wang et al. (2022) demonstrated the anti-tumor effect of this compound in ovarian cancer. Their study showed that this compound could significantly attenuate ovarian cancer growth through the inhibition of β-catenin, including in cisplatin-resistant cell lines and patient-derived organoids (Wang et al., 2022).
Multiple Myeloma
A 2010 study by Cha et al. highlighted this compound's potent growth inhibitory activity in multiple myeloma (MM) cell lines. They demonstrated that this compound could induce apoptosis and significantly decrease plasma M protein levels in MM tumor-bearing mice (Cha et al., 2010).
Eigenschaften
Molekularformel |
C27H33F3N4O3 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
CWP-232291; CWP232291; CWP 232291.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



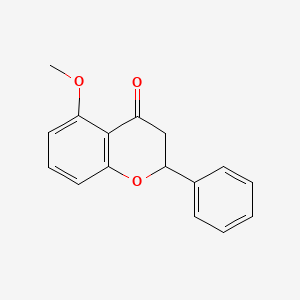
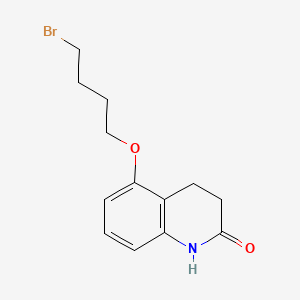
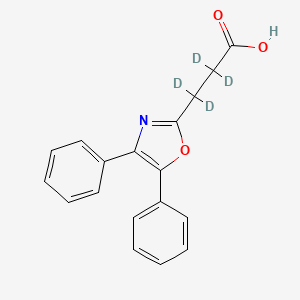
![1-(4-Hydroxycyclohexyl)-2-[[5-(2-trifluoromethoxyphenyl)-1H-indazol-3-yl]amino]-1H-benzimidazole-5-carboxylic acid (3-methylbutyl)amide](/img/structure/B1149994.png)
